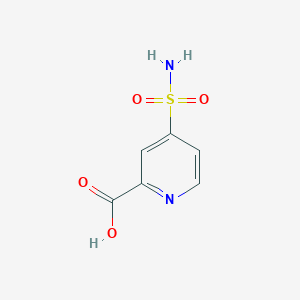

4-(Aminosulfonyl)-pyridine-2-carboxylic acid

Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Systematic Identification

4-(Aminosulfonyl)-pyridine-2-carboxylic acid is systematically named as 4-sulfamoylpyridine-2-carboxylic acid (CAS 1308677-22-6). The IUPAC name reflects the pyridine ring substituted with an amino sulfonyl group at position 4 and a carboxylic acid group at position 2. The compound belongs to the pyridinecarboxylic acid derivatives, a class of heterocyclic aromatics with diverse biological and synthetic applications.

Molecular Formula and Weight Determination

The molecular formula is C₆H₆N₂O₄S , with a molecular weight of 202.19 g/mol . This is confirmed through:

- Elemental analysis : Carbon (6 atoms), hydrogen (6 atoms), nitrogen (2 atoms), oxygen (4 atoms), and sulfur (1 atom).

- Mass spectrometry : Fragmentation patterns align with the molecular formula (discussed in Section 1.3.3).

| Property | Value |

|---|---|

| Molecular formula | C₆H₆N₂O₄S |

| Molecular weight | 202.19 g/mol |

| CAS number | 1308677-22-6 |

| MDL number | MFCD20489511 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR data for 4-(Aminosulfonyl)-pyridine-2-carboxylic acid are limited in public databases. However, analogous pyridine derivatives provide insights into expected shifts:

- ¹H NMR :

- Pyridine ring protons: δ 7.2–8.0 ppm (aromatic region).

- Aminosulfonyl (–SO₂NH₂) protons: δ 4.5–5.0 ppm (broad singlet due to NH₂ exchange).

- Carboxylic acid proton: δ 10.0–12.0 ppm (broad peak).

Infrared (IR) Absorption Profile

The IR spectrum is characterized by:

- Carboxylic acid : Strong O–H stretch at 2500–3300 cm⁻¹ (broad) and C=O stretch at 1680–1720 cm⁻¹.

- Sulfonyl group : S=O stretches at 1150–1250 cm⁻¹ and 950–1050 cm⁻¹.

- Pyridine ring : C=N stretching at 1600–1650 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Key fragments in electron ionization (EI) or electrospray ionization (ESI) include:

Crystallographic Studies and Three-Dimensional Conformation

No experimental crystallographic data are currently available for 4-(Aminosulfonyl)-pyridine-2-carboxylic acid. However, related pyridine-2-carboxylic acid derivatives (e.g., picolinic acid) adopt planar structures with hydrogen bonding between the carboxylic acid and adjacent nitrogen. The sulfamoyl group likely induces steric and electronic effects, favoring a coplanar arrangement with the pyridine ring.

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT studies on analogous sulfonamide-pyridine systems reveal:

- Electron distribution : Partial charges on the sulfamoyl nitrogen (δ⁺) and oxygen (δ⁻) enhance hydrogen-bonding capacity.

- Conformational stability : The carboxylic acid group adopts trans-conformations relative to the pyridine nitrogen to minimize steric strain.

Properties

IUPAC Name |

4-sulfamoylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)(H2,7,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHCPTQYPZLSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308677-22-6 | |

| Record name | 4-sulfamoylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminosulfonyl)-pyridine-2-carboxylic acid typically involves the sulfonation of pyridine derivatives followed by amination and carboxylation. One common method includes the reaction of 4-chloropyridine-2-carboxylic acid with sulfamic acid under specific conditions to introduce the aminosulfonyl group .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminosulfonyl)-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives .

Scientific Research Applications

4-(Aminosulfonyl)-pyridine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes.

Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 4-(Aminosulfonyl)-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Influence: The sulfonamide group in the target compound increases polarity and acidity compared to amino-substituted analogs. The pKa of sulfonamide protons (~10–11) and carboxylic acid (~2–4) may enable pH-dependent solubility .

Heterocyclic Variations: Thienopyridine derivatives (e.g., ) exhibit enhanced bioactivity due to fused aromatic systems, but their synthesis is more complex . Pyrimidine-based analogs (e.g., ) prioritize nucleobase mimicry, often used in antiviral or anticancer research .

Positional Isomerism: 2-Aminopyridine-4-carboxylic acid (carboxylic acid at 4-position) shows distinct metal-chelating properties compared to the target compound, which may favor different coordination geometries .

Biological Activity

4-(Aminosulfonyl)-pyridine-2-carboxylic acid, also known as 4-sulfamoylpyridine-2-carboxylic acid, is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with an aminosulfonyl group and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound's synthesis typically involves the sulfonation of pyridine derivatives followed by amination and carboxylation. One common synthetic route includes the reaction of 4-chloropyridine-2-carboxylic acid with sulfamic acid under controlled conditions to introduce the aminosulfonyl group. The structural formula can be represented as follows:

The biological activity of 4-(aminosulfonyl)-pyridine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions, potentially inhibiting enzymatic activity. This inhibition may disrupt various biochemical pathways, leading to its observed antimicrobial and anticancer effects.

Antimicrobial Properties

Research has indicated that compounds similar to 4-(aminosulfonyl)-pyridine-2-carboxylic acid exhibit antimicrobial properties. For instance, studies on related sulfonamide compounds have shown significant antibacterial activity against various strains of bacteria . The mechanism often involves competitive inhibition of bacterial enzymes essential for cell wall synthesis.

Anticancer Activity

In the context of cancer research, the compound has been evaluated for its potential as an anticancer agent. A study highlighted its analogs as NMDA receptor antagonists, which could be beneficial in treating neurodegenerative disorders and certain types of cancer due to their ability to modulate neurotransmission pathways .

Case Studies and Research Findings

- NMDA Receptor Antagonism : A series of studies on pyridine derivatives demonstrated that certain modifications could enhance their affinity for NMDA receptors, which are implicated in various neurological conditions. The most potent compound in these studies showed an IC50 value of 40 µM, indicating moderate potency .

- In Vivo Efficacy : In vivo assays have been conducted to assess the protective effects against NMDA-induced lethality in mice, showcasing the potential therapeutic applications of these compounds in neuroprotection during cerebral ischemia .

- Comparative Analysis : A comparative study between 4-(aminosulfonyl)-pyridine-2-carboxylic acid and other sulfonamide derivatives revealed unique binding geometries that could influence their pharmacological profiles. This highlights the significance of structural variations in determining biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits significant antibacterial activity | |

| Anticancer | Potential as NMDA receptor antagonist | |

| Neuroprotection | Protects against NMDA-induced neuronal damage |

Table 2: Synthesis Overview

| Reaction Type | Key Reactants | Conditions |

|---|---|---|

| Sulfonation | Pyridine derivatives + sulfamic acid | Controlled temperature |

| Amination | Sulfonated pyridines + amines | Basic conditions |

| Carboxylation | Aminosulfonyl pyridines + carboxylic acids | Acidic conditions |

Q & A

Q. What are the recommended synthetic routes for 4-(Aminosulfonyl)-pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

Answer: A viable approach involves sulfonylation of pyridine-2-carboxylic acid derivatives. For example:

Sulfonamide Introduction : React 4-chloropyridine-2-carboxylic acid with sulfonamide precursors (e.g., sulfamic acid) under nucleophilic substitution conditions. Use DMSO as a solvent at 140°C to facilitate reactivity, as demonstrated in analogous heterocyclic systems .

Protection/Deprotection : Protect the carboxylic acid group with tert-butoxycarbonyl (Boc) to prevent side reactions during sulfonylation. Deprotect using trifluoroacetic acid (TFA) .

Optimization : Vary catalysts (e.g., HATU for coupling), solvents (DCM, DMF), and temperatures. Monitor yields via HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) .

Q. Which analytical techniques are critical for characterizing 4-(Aminosulfonyl)-pyridine-2-carboxylic acid?

Answer: Use a multi-technique approach:

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm sulfonamide (-SO2NH2) and carboxylic acid (-COOH) groups. Look for deshielded pyridine protons (~δ8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]<sup>-</sup> at m/z 229.03 (C6H6N2O4S).

- HPLC-PDA : Purity assessment (≥95%) using a C18 column, 0.1% formic acid in mobile phase .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 4-(Aminosulfonyl)-pyridine-2-carboxylic acid in catalytic systems?

Answer: Density Functional Theory (DFT) is critical:

Electron Density Analysis : Calculate local kinetic-energy density and Laplacian of the electron density to identify reactive sites (e.g., sulfonamide nitrogen) .

Reaction Pathways : Simulate nucleophilic attack at the pyridine C4 position using Gaussian09 with B3LYP/6-31G* basis set. Compare activation energies for sulfonylation vs. carboxylate side reactions.

Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to refine energy barriers .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide-containing pyridine derivatives?

Answer: Address discrepancies via:

Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability in antimicrobial or anticancer studies .

Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude confounding impurities.

Structural Confirmation : Re-synthesize disputed compounds and validate via X-ray crystallography (e.g., PDB: 4PMS for analogous kinase inhibitors) .

Q. What strategies mitigate poor aqueous solubility of 4-(Aminosulfonyl)-pyridine-2-carboxylic acid in biological assays?

Answer:

Co-solvent Systems : Use ≤10% DMSO or cyclodextrin-based solubilizers to maintain cell viability .

Prodrug Design : Convert carboxylic acid to methyl ester (e.g., using MeOH/H2SO4) for enhanced membrane permeability .

Salt Formation : Prepare sodium or ammonium salts via neutralization with NaOH/NH4OH .

Q. How can researchers validate target engagement of this compound in enzyme inhibition studies?

Answer:

SPR Spectroscopy : Immobilize target enzyme (e.g., carbonic anhydrase) on a CM5 chip. Measure binding affinity (KD) in real-time .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm stoichiometric binding .

Crystallography : Co-crystallize with the enzyme (e.g., PDB deposition) to visualize binding modes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.